molecular formula C23H21Cl2N3O B12315189 Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol

Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol

Cat. No.: B12315189
M. Wt: 426.3 g/mol
InChI Key: LQYDYWMFFKKSFD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Yan 7874 involves several steps, starting with the preparation of the core benzimidazole structure. The reaction conditions typically include the use of strong acids or bases to facilitate the formation of the benzimidazole ring. Industrial production methods may involve optimizing these conditions to increase yield and purity .

Chemical Reactions Analysis

Yan 7874 undergoes various chemical reactions, including:

    Oxidation: Yan 7874 can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: Yan 7874 can undergo substitution reactions, particularly at the phenyl and benzimidazole rings. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents.

Scientific Research Applications

    Chemistry: Used as a model compound to study orexin receptor interactions.

    Biology: Investigated for its effects on cell viability and morphology.

    Medicine: Explored for its potential therapeutic applications, although its strong off-target effects limit its use.

Mechanism of Action

Yan 7874 acts as a weak partial agonist of orexin receptors. It interacts with both OX1 and OX2 orexin receptors, leading to the activation of intracellular signaling pathways. a significant portion of its effects is independent of orexin receptors, causing cytotoxicity and necrotic cell death .

Comparison with Similar Compounds

Yan 7874 is compared with other orexin receptor agonists, such as:

Properties

Molecular Formula

C23H21Cl2N3O

Molecular Weight

426.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-[2-imino-3-[(4-methylphenyl)methyl]benzimidazol-1-yl]ethanol

InChI

InChI=1S/C23H21Cl2N3O/c1-15-6-8-16(9-7-15)13-27-20-4-2-3-5-21(20)28(23(27)26)14-22(29)17-10-11-18(24)19(25)12-17/h2-12,22,26,29H,13-14H2,1H3

InChI Key

LQYDYWMFFKKSFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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